2-Amino-2-methylpropane hydrochloride

Description

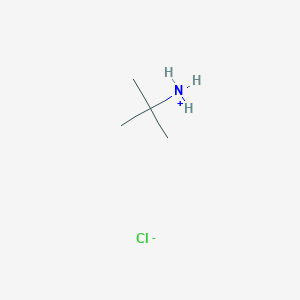

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4(2,3)5;/h5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDIDQIZPBIVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-64-9 (Parent) | |

| Record name | tert-Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4064894 | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10017-37-5 | |

| Record name | tert-Butylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10017-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010017375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, 2-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1QGR5JY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-2-methylpropane hydrochloride chemical properties

Strategic Reagent Profile & Synthetic Utility[1][2]

Executive Summary

2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride) serves as the thermodynamically stable, non-volatile delivery system for tert-butylamine—a critical C4-building block in medicinal chemistry.[1][2] While the free amine is highly volatile (bp 44–46 °C) and susceptible to oxidative degradation, the hydrochloride salt (mp >260 °C) provides precise stoichiometric control, enhanced shelf-life stability, and operational safety.[2] This guide details its physicochemical properties, handling protocols for in situ free-basing, and applications in introducing steric bulk to modulate drug pharmacokinetics.[2]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5]

The tert-butyl group is a "privileged structure" in drug design, often used to block metabolic hotspots or lock conformations due to its high steric demand.[2] The hydrochloride salt is the preferred form for storage and handling.[2]

Core Properties Table[2][3]

| Property | Specification | Technical Note |

| IUPAC Name | 2-Methylpropan-2-amine hydrochloride | Common: tert-Butylamine HCl |

| CAS Number | 10017-37-5 | Free Base CAS: 75-64-9 |

| Formula | C₄H₁₁N[1][4][5] · HCl | MW: 109.60 g/mol |

| Appearance | White crystalline powder | Hygroscopic; store under inert gas |

| Melting Point | 260–290 °C (Sublimes/Decomposes) | Distinct from free base (mp -67 °C) |

| Solubility | Water, Ethanol, DMSO | Insoluble in non-polar ethers/hexanes |

| pKa | ~10.68 (Conjugate acid) | Highly basic free amine |

| 1H NMR | δ 1.41 (s, 9H) in D₂O/CDCl₃ | Characteristic singlet for t-butyl group |

Part 2: Strategic Utility & Reactivity

1. Volatility Management & Stoichiometry

The primary operational advantage of the hydrochloride salt is volatility suppression .[2]

-

The Problem: Free tert-butylamine boils at ~45 °C. In exothermic reactions or reflux conditions, the reagent can vaporize before reacting, leading to variable yields and stoichiometry errors.[2]

-

The Solution: The HCl salt is a solid.[2][6] It allows researchers to weigh exact equivalents.[2] The free base is released in situ only when required, ensuring the amine is available at the reaction interface rather than lost to the headspace.[2]

2. Steric Shielding (The tert-Butyl Effect)

The bulky tert-butyl group is chemically robust.[2] It is used to:

-

Prevent N-Alkylation: In secondary amine synthesis, the bulk prevents over-alkylation to quaternary ammonium salts.[2]

-

Modulate Lipophilicity: Adds significant hydrophobic bulk without aromaticity.[2]

-

Protecting Group Precursor: Precursor to N-tert-butyl amides, which are highly resistant to hydrolysis.[2]

3. Visualization: Salt-Base Equilibrium & Application

The following diagram illustrates the handling logic and synthetic pathways.

Figure 1: Transformation pathways of 2-Amino-2-methylpropane HCl. The salt form acts as a stable reservoir for the volatile reactive amine.[2]

Part 3: Experimental Protocols

Protocol A: In Situ Free-Basing for Amide Coupling

Context: Standard peptide coupling or acylation where precise stoichiometry is critical.[2] Safety: Perform in a fume hood. The free amine has a strong ammonia-like odor.[2]

-

Suspension: Suspend 1.0 equiv (e.g., 109.6 mg) of This compound in the reaction solvent (DCM or DMF). The salt will likely not dissolve completely.[2]

-

Activation: Add the carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, EDC).[2]

-

Release: Add a non-nucleophilic organic base (e.g., DIPEA or NMM) dropwise.[2]

Protocol B: Quality Control (Chloride Content)

Context: Verifying the integrity of the salt, especially if stored for long periods where it might absorb water (lowering the apparent mp).[2]

-

Visual: Check for clumping (sign of moisture absorption).[2]

-

Silver Nitrate Test:

-

Melting Point: Should be >260 °C. If significant melting occurs <250 °C, the sample is likely wet or degraded.[2]

Part 4: Pharmaceutical & Industrial Applications[3][5][6][11][12]

1. Perindopril Erbumine (Antihypertensive)

The tert-butylamine salt of Perindopril (known as Perindopril Erbumine ) is a classic example of using this amine to improve drug properties.[2]

-

Mechanism: The bulky amine forms a stable salt with the carboxylic acid of the active drug.[2]

-

Role: Enhances crystallinity and shelf-stability of the ACE inhibitor compared to the free acid or other salts.[2]

-

Synthesis: Typically involves reacting Perindopril free acid with tert-butylamine (generated from the HCl salt) in ethyl acetate.[2]

2. Sulfenamides (Rubber Accelerators)

In the polymer industry, the amine is reacted with 2-mercaptobenzothiazole derivatives.[2]

-

Product: N-tert-butyl-2-benzothiazylsulfenamide (TBBS).[2]

-

Function: The steric bulk of the tert-butyl group delays the onset of vulcanization (scorch protection), allowing for safer processing of rubber before it cures.[2]

Part 5: Handling & Safety Data

Signal Word: WARNING GHS Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Hygroscopicity: The HCl salt is hygroscopic.[2] Store in a tightly sealed container, preferably in a desiccator.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82292, tert-Butylamine hydrochloride. Retrieved from .[2]

-

Sigma-Aldrich (2025). tert-Butylamine hydrochloride Product Specification & SDS. Retrieved from .[2]

-

ChemicalBook (2025). this compound Properties and NMR Data. Retrieved from .[2]

-

Org. Synth. (1955). Preparation of tert-Butylamine.[2][7] Coll. Vol. 3, p. 148.[2][7] (Historical reference for amine synthesis).[2][7] Retrieved from .[2]

-

GuideChem. tert-Butylamine hydrochloride Safety and Handling. Retrieved from .[2]

Sources

- 1. Page loading... [guidechem.com]

- 2. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. tert-Butylamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]

- 5. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 6. Tert-butyl amine hydrochloride [webbook.nist.gov]

- 7. tert-Butylamine [drugfuture.com]

Technical Guide: Solubility Profile of 2-Amino-2-methylpropane Hydrochloride

This guide provides an in-depth technical analysis of the solubility profile of 2-Amino-2-methylpropane hydrochloride (tert-butylamine hydrochloride), focusing on its physicochemical behavior in organic solvents, thermodynamic principles, and practical applications in purification and synthesis.

CAS: 10017-37-5 | Formula: C₄H₁₂ClN | MW: 109.60 g/mol Synonyms: tert-Butylamine hydrochloride, t-BuNH₂[1][2][3]·HCl, 2-Methyl-2-propanamine hydrochloride.[1][2][3]

Executive Summary

This compound is the conjugate acid salt of tert-butylamine.[1][2][3] Unlike its liquid free base, the hydrochloride salt is a crystalline solid with a high melting point (~290°C, dec). Its solubility profile is governed by the competition between the high lattice energy of the ionic crystal and the solvation energy provided by the solvent. While highly soluble in water and polar protic solvents (methanol, ethanol), it exhibits steep solubility drop-offs in aprotic and non-polar solvents. This differential solubility is the cornerstone of its purification via recrystallization and its utility as a lipophilic amine source in organic synthesis.

Physicochemical Basis of Solubility

To understand the solubility behavior of t-BuNH₂·HCl, one must analyze the interplay between its steric bulk and ionic nature.

Structural Factors[3][4]

-

Steric Bulk: The tert-butyl group is spherically bulky and lipophilic. This disrupts the ordering of solvent molecules (entropy effect) more significantly than linear alkyl chains (e.g., n-butylamine).

-

Ionic Lattice: The chloride anion and the tert-butylammonium cation form a stable crystal lattice. Dissolution requires a solvent capable of disrupting these electrostatic interactions (high dielectric constant) and stabilizing the ions via hydrogen bonding or dipole interactions.

Theoretical Solubility Mechanism

-

Enthalpy (

): Breaking the lattice is endothermic. Solvation must be exothermic enough to compensate. Protic solvents (ROH) stabilize the Cl⁻ via H-bonding and the R-NH₃⁺ via lone pair donation, making dissolution favorable. -

Entropy (

): The hydrophobic effect of the tert-butyl group opposes dissolution in water but is better accommodated in organic alcohols.

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their interaction with t-BuNH₂·HCl.

Table 1: Solubility Profile in Common Solvents (25°C)

| Solvent Class | Solvent | Solubility Rating | Primary Interaction Mechanism | Application |

| Polar Protic | Water | High (>500 mg/mL) | Ion-dipole, H-bonding | Aqueous workup, stock solutions |

| Methanol | High | Solvation of ions, H-bonding | Synthesis solvent, transfer | |

| Ethanol | Moderate-High | Balanced polarity | Recrystallization (Primary) | |

| Isopropanol | Moderate | Reduced polarity | Recrystallization (Anti-solvent tuning) | |

| Polar Aprotic | DMSO | High | Strong dipole stabilization | NMR analysis, high-temp reactions |

| DMF | High | Strong dipole stabilization | Peptide coupling, SNAr reactions | |

| Acetone | Low | Weak anion stabilization | Anti-solvent, washing | |

| Chlorinated | DCM | Sparingly Soluble | Weak solvation | Biphasic reactions (Phase Transfer) |

| Chloroform | Sparingly Soluble | Weak solvation | Biphasic reactions | |

| Non-Polar | Diethyl Ether | Insoluble | No ion stabilization | Precipitation / Anti-solvent |

| Hexanes | Insoluble | Hydrophobic only | Washing, removing non-polar impurities |

Critical Note: While the free base (tert-butylamine) is miscible with almost all organic solvents, the hydrochloride salt is strictly insoluble in non-polar media (Ether, Hexanes). This phase switch is critical for isolation.

Experimental Protocols

Protocol A: Purification via Recrystallization (Ethanol/Ether System)

This is the "Gold Standard" method for purifying t-BuNH₂·HCl, utilizing the high solubility in ethanol and near-zero solubility in diethyl ether.

Objective: Remove colored impurities and hydrolysis byproducts.

-

Dissolution: Place crude t-BuNH₂·HCl (e.g., 10 g) in a flask. Add absolute Ethanol (approx. 30-50 mL) and heat to mild reflux (78°C) until fully dissolved.

-

Note: If insoluble particles remain, filter the hot solution through a sintered glass funnel.

-

-

Concentration (Optional): If the volume is too high, concentrate under reduced pressure to ~70% of the original volume.

-

Precipitation: Allow the solution to cool to room temperature (25°C). Slowly add anhydrous Diethyl Ether (approx. 50-100 mL) with vigorous stirring. The solution will turn cloudy as the salt precipitates.

-

Crystallization: Cool the mixture to 0-4°C (ice bath) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid via vacuum filtration. Wash the cake with cold 1:1 Ethanol/Ether, then pure Ether.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove residual solvent.

Protocol B: Gravimetric Solubility Determination

Use this protocol if precise solubility data is required for a novel solvent system.

-

Saturation: Add excess t-BuNH₂·HCl to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue to constant weight.

-

Calculation:

.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection during synthesis and purification.

Figure 1: Solvent selection decision tree based on experimental objective.

Applications in Drug Development

Understanding this solubility profile is critical for:

-

Salt Exchange: Converting t-butylamine salts (e.g., trifluoroacetate) to hydrochloride. The TFA salt is dissolved in MeOH, treated with HCl/Dioxane, and the HCl salt is precipitated with Ether.

-

Peptide Synthesis: Used as a bulky amine for amide coupling. High solubility in DMF ensures rapid kinetics, while insolubility in DCM allows for easy washing of the final peptide if the product is DCM-soluble.

-

Impurity Control: The high lattice energy of the HCl salt allows it to be crystallized to very high purity (>99.5%), removing isomeric impurities (n-butyl, sec-butyl amines) which have different solubility limits.

References

-

Organic Syntheses.tert-Butylamine. Coll. Vol. 3, p.148 (1955); Vol. 29, p.18 (1949).

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 82292, tert-Butylammonium chloride.

-

Sigma-Aldrich.Safety Data Sheet: tert-Butylamine hydrochloride.

-

Perdomo, F. A., et al. "Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines." ResearchGate. (Thermodynamic modeling of amine solubility).

Sources

A Cornerstone of Steric Control: An In-depth Technical Guide to 2-Amino-2-methylpropane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-methylpropane hydrochloride, known colloquially as tert-butylamine hydrochloride, is a seemingly simple yet profoundly influential molecule in the landscape of modern organic chemistry. Its defining feature, the sterically demanding tert-butyl group, imparts unique properties that have been artfully exploited in fields ranging from pharmaceutical synthesis to materials science. This guide offers a comprehensive exploration of the discovery, historical evolution of synthesis, and key applications of this versatile building block. We delve into the mechanistic underpinnings of its utility, providing detailed experimental protocols and highlighting its role in the construction of complex, biologically active molecules.

From Laboratory Curiosity to Industrial Mainstay: A Historical Perspective

The journey of this compound begins with the synthesis of its free base, tert-butylamine. While the exact seminal report is a matter of historical record, its first synthesis is noted to have occurred in 1895.[1] These early preparations were likely academic exercises, probing the reactivity of highly branched aliphatic structures. For decades, tert-butylamine remained largely a laboratory curiosity.

The mid-20th century, however, marked a turning point. The burgeoning pharmaceutical and polymer industries created a demand for molecules with precisely controlled three-dimensional structures. The bulky, non-nucleophilic nature of the tert-butyl group proved to be an invaluable tool for influencing reaction pathways and modifying the physicochemical properties of parent compounds. This surge in interest drove the development of scalable synthetic methods, transforming tert-butylamine from a niche reagent into a widely available and indispensable chemical intermediate. The hydrochloride salt, with its enhanced stability and ease of handling as a crystalline solid, became the standard commercial form.

The Synthesis of a Sterically Hindered Amine

The industrial production and laboratory preparation of this compound have been dominated by two primary synthetic routes: the Hofmann rearrangement and the Ritter reaction.

The Hofmann Rearrangement of Pivalamide

One of the classic methods for synthesizing primary amines, the Hofmann rearrangement, provides a viable, albeit less common on an industrial scale, route to tert-butylamine.[2] This reaction transforms a primary amide into a primary amine with one fewer carbon atom.[3]

The mechanism proceeds through the in situ formation of sodium hypobromite from bromine and sodium hydroxide.[3] The primary amide is then converted to an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.

Caption: The Ritter reaction pathway for tert-butylamine synthesis.

Physicochemical Properties

The hydrochloride salt of tert-butylamine is a white, crystalline solid that is soluble in water. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁N·HCl | [4] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White crystalline solid | |

| Melting Point | >300 °C | [4] |

| pKa (of the corresponding amine) | 10.68 | |

| CAS Number | 10017-37-5 | [5] |

Note: Some properties are for the free base, tert-butylamine (CAS 75-64-9).[6][7]

Applications in Drug Development and Organic Synthesis

The steric bulk of the tert-butyl group is its most significant feature, and it is this characteristic that has made this compound a valuable reagent in drug development and complex organic synthesis.

A Key Moiety in Active Pharmaceutical Ingredients (APIs)

The incorporation of a tert-butyl group can significantly impact the pharmacological profile of a drug molecule. It can enhance metabolic stability by shielding susceptible sites from enzymatic degradation, increase lipophilicity to improve membrane permeability, and provide the necessary bulk to optimize binding to a biological target.

Terbutaline: A selective β₂-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma. [8]The tert-butyl group is crucial for its selectivity for the β₂ receptor over the β₁ receptor, minimizing cardiac side effects. The synthesis of terbutaline involves the condensation of a protected 3,5-dihydroxyacetophenone derivative with tert-butylamine, followed by reduction and deprotection. [9][10] Fingolimod: An immunomodulating drug used to treat multiple sclerosis. [11][12]While the final molecule does not contain a tert-butylamine fragment, synthetic routes to key intermediates have utilized tert-butylamine.

Directed ortho-Metalation (DoM)

In the realm of synthetic methodology, the tert-butylamino group can act as a powerful directing group in ortho-lithiation reactions. The lone pair on the nitrogen atom coordinates to the lithium of an organolithium reagent, such as n-butyllithium, positioning the base for deprotonation of the adjacent ortho position on an aromatic ring. This provides a highly regioselective method for the functionalization of aromatic systems.

Caption: Directed ortho-metalation using a tert-butylamino group.

Conclusion

This compound has carved an enduring niche in the world of chemistry. Its journey from an obscure molecule to a cornerstone of synthesis is a testament to the power of steric control in chemical reactivity. For the modern researcher, scientist, and drug development professional, a thorough understanding of the history, synthesis, and strategic application of this versatile building block is essential for the design and construction of the next generation of functional molecules.

References

- CN105254512B - Preparation method of terbutaline sulphate - Google P

-

Organic Syntheses, Coll. Vol. 3, p.148 (1955); Vol. 27, p.6 (1947). [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (September 19, 2017). [Link]

-

NIST. 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. [Link]

- US9216943B2 - Preparation of fingolimod and its salts - Google P

-

Reddy, K. L. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Lett.2003 , 44, 1453-1455. [Link]

-

Barrett, A. G. M.; et al. An efficient and scalable Ritter reaction for the synthesis of tert-butyl amides. J. Org. Chem.2009 , 74, 2453-2455. [Link]

- US9056813B2 - Process for preparation of fingolimod - Google P

-

NIST. 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses, Coll. Vol. 6, p.197 (1988); Vol. 56, p.32 (1977). [Link]

-

ResearchGate. SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

- CN101497572B - Method for producing tert-butylamine based on coupling reaction-separation - Google P

-

The Merck Index* Online. Royal Society of Chemistry. [Link]

-

ACS Publications. New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chem. Rev.2020 . [Link]

-

ACS Publications. Use of 15N Label in Organic Synthesis and Spectroscopy. Part I: Preparation of 15N-Labeled tert-Butylamine. J. Chem. Educ.2002 . [Link]

-

YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. (December 29, 2016). [Link]

-

NIST. 2-Amino-2-methyl-1,3-propanediol. NIST Chemistry WebBook. [Link]

- CN110950765A - A kind of preparation method of terbutaline sulfate - Google P

-

Organic Syntheses, Coll. Vol. 3, p.151 (1955); Vol. 27, p.8 (1947). [Link]

-

Organic Syntheses, Coll. Vol. 6, p.197 (1988); Vol. 56, p.32 (1977). [Link]

-

ResearchGate. Chemical structure of terbutaline. [Link]

- CN101108806A - Technique for synthesizing tert-butylamine - Google P

-

The Merck Index Online. [Link]

-

NIST. 1-Propanol, 2-amino-2-methyl-. NIST Chemistry WebBook. [Link]

-

Yan, Z.; et al. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal2015 , 9, 5. [Link]

-

Wikipedia. tert-Butylamine. [Link]

-

Wikipedia. Ritter reaction. [Link]

-

ResearchGate. A retrosynthetic approach to fingolimod 1. [Link]

-

Cornell University. PROGRESS IN THE DEVELOPMENT OF MULTICOMPONENT REACTIONS A Dissertation. [Link]

-

YouTube. Hofmann Rearrangement Example Mechanism | Organic Chemistry. (April 10, 2020). [Link]

-

Gpatindia. TERBUTALINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (March 17, 2020). [Link]

Sources

- 1. CN101497572B - Method for producing tert-butylamine based on coupling reaction-separation - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. This compound | 10017-37-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Propanamine, 2-methyl- [webbook.nist.gov]

- 7. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 8. TERBUTALINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CN105254512B - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]

- 10. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 11. US9216943B2 - Preparation of fingolimod and its salts - Google Patents [patents.google.com]

- 12. US9056813B2 - Process for preparation of fingolimod - Google Patents [patents.google.com]

Technical Guide: 2-Amino-2-methylpropane Hydrochloride in Advanced Synthesis

Strategic Profile: The Steric Shield

2-Amino-2-methylpropane hydrochloride (CAS: 10017-37-5), commonly known as tert-butylamine hydrochloride (

For the synthetic chemist, the hydrochloride salt represents the stable, non-volatile storage form of the free amine. While the free base (bp 44–46 °C) is difficult to handle and prone to evaporative loss, the salt (mp >260 °C) allows for precise stoichiometry and long-term stability, provided it is activated correctly in situ.

Key Physicochemical Properties

| Property | Value | Synthetic Implication |

| Molecular Weight | 109.60 g/mol | Precise stoichiometric control compared to volatile free base.[1][2] |

| Melting Point | > 260 °C (sublimes) | High thermal stability; suitable for solid-phase handling.[2] |

| Solubility | Soluble in water, EtOH; Insoluble in Et | Requires polar solvents or biphasic conditions for neutralization.[2] |

| pKa (of cation) | 10.68 | Strong base upon liberation; requires strong bases (NaOH, KOH) for full deprotonation. |

Core Chemistry & Handling Protocols

The Activation Protocol: In-Situ Liberation

The critical step in using this building block is the controlled release of the nucleophilic free amine. Direct use of the salt in non-polar solvents will result in heterogeneous mixtures and failed reactions.[2]

Standard Operating Procedure (SOP) for Free Base Generation:

-

Biphasic Release: Suspend

-BuNH -

Anhydrous In-Situ Release: In anhydrous reactions (e.g., organometallic couplings), use a non-nucleophilic base scavenger (e.g., NaH or KOtBu) in THF, followed by filtration of the inorganic salt (NaCl/KCl) under inert atmosphere.

Diagram 1: General Activation Workflow

Caption: Workflow for converting the stable hydrochloride salt into the active nucleophile, highlighting the critical volatility risk of the intermediate free base.

Pharmaceutical Applications: Case Studies

A. Finasteride: Grignard-Mediated Amidation

The synthesis of Finasteride (Proscar/Propecia), a 5

Mechanistic Insight:

The reaction does not proceed via simple nucleophilic attack.[2] Instead, tert-butylamine is deprotonated by an alkyl Grignard (e.g., EtMgBr) to form a highly reactive magnesium amide species (

Protocol Summary:

-

Reagent Formation:

-BuNH -

Coupling: The magnesium amide is treated with the 17

-carboxylate ester of the 4-aza-steroid.[1][2] -

Result: High-yield conversion to the bulky tertiary amide under mild conditions.

Diagram 2: Finasteride Amidation Pathway

Caption: The magnesium-mediated amidation mechanism used in Finasteride synthesis, overcoming steric hindrance via a hyper-nucleophilic Mg-amide species.[1]

B. Beta-Blockers (Timolol & Carteolol)

In the synthesis of Timolol , the tert-butylamine moiety is introduced via the ring-opening of an epoxide.[1]

-

Reaction: (S)-Glycidyl ether derivative +

-BuNH -

Selectivity: The bulky amine attacks the less substituted carbon of the epoxide (regioselective S

2), ensuring the correct formation of the secondary amine side chain essential for

Advanced Materials: Perovskite Solar Cells

Beyond pharma, tert-butylamine hydrochloride is a critical reagent in the development of Lead Halide Perovskites (e.g., MAPbI

-

Role: It serves as a source of the tert-butylammonium (TBA) cation.[2]

-

Mechanism: The large TBA cation is too big to fit into the 3D perovskite lattice. Instead, it passivates the grain boundaries or forms a 2D capping layer on the surface.

-

Outcome: This "capping" effect blocks moisture ingress (hydrophobicity) and reduces non-radiative recombination defects, significantly enhancing the stability and efficiency of solar cells.

Troubleshooting & Optimization

| Challenge | Root Cause | Solution |

| Low Yield in Amidation | Volatility of free base | Use a sealed tube or generate the amine in situ with a Grignard reagent (as in Finasteride).[1][2] |

| Salt Precipitation | HCl byproduct insolubility | In non-polar solvents, the amine HCl byproduct may coat reagents. Use a biphasic system (CH |

| Incomplete Reaction | Steric Hindrance | The tert-butyl group is bulky.[1][2] Increase temperature or use a Lewis Acid catalyst (e.g., LiClO |

References

-

Finasteride Synthesis: Dolling, U. H., et al. "Process for the production of finasteride." U.S. Patent 5,652,365. (1997).[2]

-

Timolol Synthesis: Wasson, B. K., et al. "Derivatives of 3-hydroxy-4-morpholino-1,2,5-thiadiazole."[1][2] Journal of Medicinal Chemistry, 15(6), 651-655. (1972).[2]

-

Perovskite Stability: Bailey, C., et al. "Tetrabutylammonium cations for moisture-resistant and semitransparent perovskite solar cells."[2] Journal of Materials Chemistry A, 7, 14522-14530.[2] (2019).

-

General Properties: National Center for Biotechnology Information.[2] "PubChem Compound Summary for CID 82292, tert-Butylammonium chloride." PubChem.

Sources

tert-Butylamine Hydrochloride: Strategic Utilization in Pharmaceutical Synthesis and Process Safety

Executive Summary

tert-Butylamine hydrochloride (

This guide analyzes the technical utility of

Part 1: Chemical Profile & Process Advantage

The choice between the free base and the hydrochloride salt is a critical decision in process chemistry. The free base is a volatile, flammable liquid with a low flash point, whereas the hydrochloride is a stable, non-hygroscopic solid.

Comparative Data: Salt vs. Free Base

| Property | tert-Butylamine (Free Base) | tert-Butylamine Hydrochloride | Operational Implication |

| CAS | 75-64-9 | 10017-37-5 | Distinct regulatory tracking |

| Physical State | Colorless Liquid | White Crystalline Solid | HCl salt eliminates splash hazards |

| Boiling/Melting Pt | 44–46 °C (Boiling) | >270 °C (Sublimes/Dec.)[1] | Free base requires chilled storage; Salt is ambient stable |

| Flash Point | -9 °C (Closed Cup) | N/A (Non-flammable) | Salt removes ATEX/Ex-zone requirements |

| Stoichiometry | Difficult (Volatile loss) | Precise (Gravimetric) | Salt ensures exact equivalents in coupling |

| Atom Economy | 100% (Active) | ~67% (Active amine) | Salt requires base neutralization (e.g., Et |

The "In-Situ Liberation" Strategy

For industrial applications, the hydrochloride is often used as a masked nucleophile . It allows operators to load a solid reagent into the reactor, which is then unmasked in situ using a non-nucleophilic base (e.g., DIPEA, TEA, or inorganic carbonates). This avoids the hazards of pumping a low-boiling, flammable amine.

Part 2: Mechanistic Utility in Drug Design

The tert-butyl group is not merely a structural scaffold; it is a functional tool for modifying the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

Metabolic Shielding (Steric Protection)

The primary utility of the tert-butyl group is steric hindrance . By placing a bulky trimethyl group adjacent to a nitrogen atom, medicinal chemists can block metabolic enzymes (such as Cytochrome P450s) from accessing the site.

-

Mechanism: Prevents N-dealkylation or amide hydrolysis.

-

Result: Extended half-life (

) and improved oral bioavailability.

Lipophilicity Modulation

The hydrophobic bulk of the tert-butyl group significantly increases

Figure 1: Mechanism of metabolic stabilization via steric shielding of the nitrogen center.

Part 3: Key Synthetic Applications

Synthesis of Perindopril Erbumine

Perindopril is a prominent ACE inhibitor.[5] While the final drug substance is the tert-butylamine salt (Erbumine), the synthesis often employs the amine to drive crystallization.

-

Role: The tert-butylamine acts as a counter-ion to crystallize the lipophilic peptide-like drug, purifying it from reaction byproducts.

-

HCl Usage: In the synthesis of the intermediate N-[1-(S)-ethoxycarbonylbutyl]-(S)-alanine ,

-BuNH

Sulfonamide Synthesis (Ritter-Type & Direct Coupling)

Sulfonamides containing the tert-butyl group are used as diuretics and in diabetes management.

-

Protocol: Sulfonyl chlorides react with

-BuNH -

Advantage of HCl Salt: When reacting highly reactive sulfonyl chlorides, using the free liquid amine can lead to exotherms and bis-sulfonylation. Using

-BuNH

Rifampicin Intermediates

Used in the aminolysis of quinone derivatives to synthesize Rifampicin, a critical antibiotic for Tuberculosis. The steric bulk ensures regioselectivity during the nucleophilic attack on the quinone ring.

Part 4: Experimental Protocol

Standard Operating Procedure: Amide Coupling using -BuNH ·HCl

Objective: Synthesis of N-tert-butylbenzamide (Model Reaction). Rationale: Demonstrates the in situ neutralization technique.

Reagents:

-

Benzoyl Chloride (1.0 equiv)

-

tert-Butylamine Hydrochloride (1.1 equiv)[3]

-

Triethylamine (Et

N) (2.2 equiv) – Note: 1 eq to neutralize HCl, 1 eq to scavenge HCl from reaction. -

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a dry reactor with

-BuNH -

Liberation: Cool to 0 °C. Add Et

N dropwise.-

Observation: The suspension will change character as

-BuNH

-

-

Coupling: Add Benzoyl Chloride dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Control: The endothermic liberation counteracts the exothermic coupling, but cooling is standard.

-

-

Work-up: Warm to room temperature. Wash with water (removes Et

N·HCl and excess salts). Dry organic layer over MgSO -

Isolation: Evaporate solvent to yield the crude amide.

Figure 2: Process flow for converting the stable hydrochloride salt into the active nucleophile in situ.

Part 5: Quality & Safety Standards

Impurity Profile

When sourcing

-

Isomeric Amines: sec-Butylamine or iso-butylamine (arising from impure isobutylene feedstock). These lead to difficult-to-separate isomeric byproducts.

-

Inorganic Salts: Ammonium chloride (NH

Cl). -

Genotoxicity: While

-BuNH

Handling Precautions[3][11][13][14][15][16]

-

Hygroscopicity: The HCl salt is generally non-hygroscopic but should be stored in tight containers to prevent caking.

-

Corrosion: Aqueous solutions are acidic (pH ~5-6). 316L Stainless Steel or Glass-lined reactors are required.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]

-

European Patent Office. (2007).[6] Process for the preparation of perindopril and salts thereof (EP1864973). Retrieved from [Link]

-

Organic Syntheses. (1963). tert-Butylamine.[1][2][3][4][8][10][12][13][14][15][16] Org. Synth. 1963, 43, 87. DOI: 10.15227/orgsyn.043.0087. Retrieved from [Link][1]

-

NIST Chemistry WebBook. (n.d.). tert-Butylamine hydrochloride.[1][2][3][4][13][15] SRD 69. Retrieved from [Link][4]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-AMINO-2-METHYLPROPANE HYDROCHLORIDE | 10017-37-5 [chemicalbook.com]

- 3. CAS 10017-37-5: tert-Butylammonium chloride | CymitQuimica [cymitquimica.com]

- 4. Tert-butyl amine hydrochloride (CAS 10017-37-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 [data.epo.org]

- 6. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]

- 7. What types of organic synthesis reactions can Tert - Butylamine be involved in? - Blog [zbwhr.com]

- 8. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 9. WO2005019173A1 - Process for pure perindopril tert-butylamine salt - Google Patents [patents.google.com]

- 10. What Makes Tert-Butylamine (CAS 75-64-9) Valuable? [vinatiorganics.com]

- 11. WO2018191999A1 - Green synthesis process for preparing perindopril tert-butylamine salt - Google Patents [patents.google.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

- 14. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tert-butyl amine hydrochloride [webbook.nist.gov]

- 16. Application of tert-Butylamine_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: The Versatile Roles of 2-Amino-2-methylpropane and its Hydrochloride Salt in Catalytic Cross-Coupling Reactions

An in-depth guide to the applications of 2-Amino-2-methylpropane and its hydrochloride salt in modern cross-coupling reactions for researchers, scientists, and drug development professionals.

Introduction: Beyond the Catalyst

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-couplings, underscored the transformative impact of these reactions.[1] While the choice of metal catalyst and ligand is paramount, the overall efficiency, selectivity, and scope of these transformations are often critically dependent on the additives and reagents employed.

This technical guide moves beyond the central catalyst to explore the multifaceted roles of 2-amino-2-methylpropane (commonly known as tert-butylamine) and its hydrochloride salt. Initially perceived as a simple amine, recent advancements have revealed its utility as a powerful bifunctional additive in nickel catalysis and a convenient amine source in palladium-catalyzed reactions. We will delve into the mechanistic rationale behind these applications and provide detailed protocols to empower researchers to leverage these accessible and cost-effective reagents in their own synthetic endeavors.

Part 1: tert-Butylamine as a Bifunctional Additive in Nickel-Catalyzed Photoredox Cross-Coupling

In the realm of nickel-catalyzed photoredox reactions, tert-butylamine has emerged as a highly effective and economical additive that uniquely functions as both a ligand and a base.[2][3][4] This dual role streamlines reaction setup and overcomes challenges associated with optimizing separate ligand and base combinations for different substrate classes.[2]

Causality of Experimental Choice: Why tert-Butylamine?

The efficacy of tert-butylamine stems from its distinct structural properties:

-

Steric Hindrance: The bulky tert-butyl group enhances the lability of the amine's coordination to the nickel center. This facilitates efficient ligand exchange and catalytic turnover. Furthermore, this steric bulk makes reductive elimination and undesired self-coupling of the amine more challenging.[2]

-

Absence of α-Hydrogens: Lacking α-hydrogen atoms, tert-butylamine cannot undergo undesired side reactions like the formation of reductive byproducts.[2]

-

Sufficient Donor Capacity: Despite its bulk, the primary amino group retains adequate electron-donating ability to maintain nickel's reactivity in the crucial oxidative addition step of the catalytic cycle.[2]

-

Cost-Effectiveness and Solubility: As a readily available and inexpensive chemical, it presents a practical alternative to complex, multi-step ligands. Its solubility in common organic solvents also allows for precipitate-free reaction conditions, which is advantageous for scalability.[2]

This combination of properties allows tert-butylamine to effectively facilitate C-O and C-N bond-forming reactions with a diverse array of nucleophiles, including phenols, anilines, sulfonamides, and aliphatic alcohols.[3][4]

Experimental Workflow: Ni-Catalyzed Photoredox C-N Coupling

The following workflow illustrates the logical steps and rationale for a typical cross-coupling reaction using tert-butylamine as a bifunctional additive.

Caption: Experimental workflow for Ni-catalyzed photoredox cross-coupling.

Protocol 1: Nickel-Catalyzed N-Arylation of Anilines

This protocol is adapted from a general method for nickel-catalyzed photoredox C-N bond formation.[2]

Materials:

-

Aryl bromide (1.0 equiv)

-

Aniline derivative (1.5 equiv)

-

[NiBr₂·glyme] (0.05 equiv)

-

4CzIPN (photocatalyst, 0.005 equiv)

-

tert-Butylamine (1.3 equiv)

-

Dimethylacetamide (DMA), anhydrous

Procedure:

-

To an oven-dried vial equipped with a magnetic stir bar, add [NiBr₂·glyme] (e.g., 0.025 mmol, 5 mol%) and 4CzIPN (e.g., 0.0025 mmol, 0.5 mol%).

-

The vial is transferred into a glovebox. Add the aryl bromide (e.g., 0.5 mmol), the aniline derivative (e.g., 0.75 mmol), and DMA to achieve a final concentration of 0.5 M with respect to the aryl bromide.

-

Add tert-butylamine (e.g., 0.65 mmol).

-

Seal the vial with a screw cap and remove it from the glovebox.

-

Place the reaction vial in a photoreactor and irradiate with blue LEDs at 25 °C or 60 °C, depending on the substrate reactivity.

-

Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated aniline.

Part 2: 2-Amino-2-methylpropane Hydrochloride as an Amine Source in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[5] While highly versatile, the use of low-boiling-point amines like tert-butylamine (b.p. 44-46 °C) can be challenging due to their volatility.[6] A practical solution is to use their corresponding hydrochloride salts, such as this compound.[7][8]

Causality of Experimental Choice: Why Use an Amine Salt?

-

Handling and Dosing: Amine hydrochloride salts are typically stable, non-volatile solids, which makes them significantly easier and more accurate to weigh and handle compared to their free-base counterparts, especially on a large scale.[7]

-

Controlled Release: In the reaction mixture, the strong base (e.g., NaOtBu) deprotonates the ammonium salt in situ, slowly releasing the volatile amine. This controlled release can help maintain an optimal concentration of the nucleophile throughout the reaction and minimize side reactions.

-

Alternative to Gaseous Amines: This approach provides a convenient alternative to using pressurized gas cylinders for amines that are gases at room temperature, such as methylamine or ethylamine.[7][8]

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination provides a framework for understanding the reaction. The amine hydrochloride salt serves as the precursor to the amine nucleophile (R₂NH) that enters the cycle.

Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.

Protocol 2: Palladium-Catalyzed Amination using tert-Butylamine Hydrochloride

This protocol provides a general procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)

-

This compound (1.5-2.0 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.5-2 mol%)

-

Phosphine ligand (e.g., CyPF-tBu or other Buchwald ligands, 1-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.5-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane or Toluene), anhydrous

Procedure:

-

Inside a glovebox, add the aryl halide (e.g., 0.6 mmol), this compound (e.g., 1.8 mmol), sodium tert-butoxide (e.g., 2.7 mmol), palladium precatalyst, and phosphine ligand to an oven-dried reaction tube.

-

Add a magnetic stir bar and the anhydrous solvent (e.g., 6 mL of 1,4-dioxane).

-

Seal the tube with a screw cap and remove it from the glovebox.

-

Place the reaction tube in a preheated oil bath or heating block at 80-110 °C.

-

Stir the reaction for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford the N-aryl-tert-butylamine.

Data Summary: Reaction Scope and Performance

The following tables summarize the typical performance and substrate scope for the reactions discussed.

Table 1: Ni-Catalyzed Photoredox Coupling with tert-Butylamine [2]

| Nucleophile Class | Electrophile | Typical Yield Range | Notes |

| Phenols | Aryl Bromides | 80-95% | Tolerates both electron-rich and electron-poor arenes. |

| Anilines | Aryl Bromides | 75-95% | Effective for primary and some secondary anilines. |

| Sulfonamides | Aryl Bromides | 60-85% | Broad functional group tolerance demonstrated. |

| Aliphatic Alcohols | Aryl Bromides | 50-70% | Generally requires higher temperatures (60 °C). |

Table 2: Pd-Catalyzed Amination with Amine Hydrochloride Salts [7][8]

| Amine Salt | Electrophile | Typical Yield Range | Notes |

| Methylamine HCl | Aryl Chlorides/Bromides | 70-99% | Excellent method for installing a small N-alkyl group. |

| Ethylamine HCl | Aryl Chlorides/Bromides | 59-99% | Pd(OAc)₂ can be a suitable precursor in this case.[8] |

| Ammonium Sulfate | Aryl Chlorides | 65-90% | Higher selectivity for primary aniline over diarylamine.[7] |

| tert-Butylamine HCl | Aryl Halides | (Expected) 70-95% | Conditions are analogous to other primary amine salts. |

Conclusion

2-Amino-2-methylpropane (tert-butylamine) and its hydrochloride salt are more than just simple reagents; they are versatile tools that can significantly enhance the practicality and scope of modern cross-coupling reactions. As a bifunctional additive, tert-butylamine provides a cost-effective and streamlined approach for nickel-catalyzed photoredox couplings. In its hydrochloride form, it serves as a convenient and easy-to-handle solid surrogate for a volatile amine in palladium-catalyzed Buchwald-Hartwig aminations. By understanding the chemical principles that underpin their utility, researchers can effectively integrate these reagents into their synthetic strategies to accelerate discovery and development in chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Available from: [Link]

-

ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available from: [Link]

-

ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

-

ChemRxiv. (2024). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available from: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Available from: [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]

-

ResearchGate. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PubMed Central. Available from: [Link]

-

ResearchGate. (2021). Competitive C−N and C−O cross‐coupling of 3 with tert‐butylamine (b) or morpholine (c). Available from: [Link]

-

PubMed. (2013). Tetrabutylammonium 2-pyridyltriolborate salts for Suzuki-Miyaura cross-coupling reactions with aryl chlorides. Available from: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Available from: [Link]

-

MDPI. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Tetrabutylammonium 2-Pyridyltriolborate Salts for Suzuki-Miyaura Cross-Coupling Reactions with Aryl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PubMed Central. Available from: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubMed. (2018). Understanding Anionic "Ligandless" Palladium Species in the Mizoroki-Heck Reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available from: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

-

ResearchGate. (2022). (PDF) Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Available from: [Link]

-

PubMed. (2010). Cross-dehydrogenative coupling reactions by transition-metal and aminocatalysis for the synthesis of amino acid derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. Available from: [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: High-Purity Isolation of 2-Amino-2-methylpropane Hydrochloride

Abstract: This technical guide provides a comprehensive, field-proven methodology for the purification of crude 2-Amino-2-methylpropane hydrochloride (tert-butylamine hydrochloride). The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require a high-purity starting material for synthesis or other downstream applications. This document moves beyond a simple recitation of steps, delving into the causal logic behind experimental choices to ensure reproducibility and self-validation. Key purification strategies, including recrystallization with solvent/anti-solvent systems and decolorization, are discussed. Furthermore, this guide outlines essential analytical techniques for the robust assessment of purity both before and after the purification process.

Introduction: The Imperative for Purity

This compound, the salt of tert-butylamine, is a fundamental building block in organic synthesis, finding application in the production of pharmaceuticals, agrochemicals, and rubber accelerators.[1] The purity of this starting material is paramount, as contaminants can lead to undesirable side reactions, compromised product yields, and difficulties in the purification of subsequent compounds. Crude this compound may contain a variety of impurities stemming from its synthesis, including unreacted starting materials, by-products, residual solvents, and colored degradation products.[2][3] Therefore, a robust and validated purification protocol is not merely a preparatory step but a critical component of ensuring the overall success and reproducibility of a synthetic workflow.

This guide provides a detailed protocol centered on recrystallization, a powerful and scalable technique for the purification of crystalline solids. We will explore the theoretical underpinnings of solvent selection and provide a step-by-step methodology that has been validated for its efficacy and reliability.

Foundational Principles: The Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The core principle is to dissolve the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities will either remain dissolved in the cooled solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.

The selection of an appropriate solvent system is the most critical factor for successful recrystallization. An ideal solvent should exhibit:

-

High solvency for this compound at elevated temperatures.

-

Low solvency for this compound at low or room temperature to maximize recovery.

-

Favorable solubility profile for impurities: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by filtration).

-

Non-reactivity: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

For amine hydrochlorides, which are polar salts, a polar protic solvent like isopropanol or ethanol often serves as a good primary solvent. However, the solubility might still be significant at lower temperatures, leading to poor recovery. To address this, an "anti-solvent" – a solvent in which the desired compound is poorly soluble – is often added to the cooled solution to induce further precipitation and improve the yield.

Caption: Logic flow for solvent system selection in recrystallization.

Pre-Purification Analysis: Know Your Contaminants

Before embarking on any purification protocol, it is crucial to characterize the crude material. This initial analysis provides a baseline for purity and helps to tailor the purification strategy.

-

Appearance: Note the color and form of the crude solid. A yellow or brown discoloration suggests the presence of colored organic impurities that may require treatment with activated charcoal.

-

Melting Point: Determine the melting point range of the crude material. A broad and depressed melting range is a classic indicator of impurity. The literature melting point for this compound is approximately 291°C (with decomposition).[4]

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and reveal the presence of proton-containing impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the main component and detecting other impurities.[5][6]

Experimental Protocols: From Crude to Pure

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The solvents used (isopropanol and diethyl ether) are flammable.[1][7] Keep away from ignition sources. Refer to the Safety Data Sheet (SDS) for this compound and all solvents before beginning.[8]

Protocol 1: Recrystallization via Solvent/Anti-Solvent System

This protocol is the primary method for purifying crude this compound.

Materials and Equipment:

-

Crude this compound

-

Isopropanol (Reagent Grade)

-

Diethyl ether (Anhydrous)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bars

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

-

Spatulas and watch glasses

Step-by-Step Methodology:

-

Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 20-30 mL) to the flask.

-

Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Add isopropanol in small portions until all the solid has just dissolved. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, which maximizes the recovery of the purified product upon cooling.

-

(Optional - Decolorization): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w of the crude solid). Swirl the flask and gently reheat for 5-10 minutes. Expertise Note: The charcoal adsorbs high molecular weight colored impurities. Avoid adding charcoal to a boiling solution to prevent violent bumping.

-

(Optional - Hot Filtration): If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a glass funnel (short-stemmed or powder funnel). Flute a piece of filter paper and place it in the funnel. Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. Trustworthiness Note: This step must be performed quickly to prevent premature crystallization of the product on the funnel or filter paper.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice-water bath for 30-60 minutes to further decrease the solubility and maximize crystal formation.

-

Yield Enhancement (Anti-Solvent Addition): While stirring the cold slurry, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes cloudy and precipitation appears to be complete. Adding an excess of anti-solvent (e.g., 1.5-2.0 times the volume of isopropanol used) will maximize the yield.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.

-

Washing: Wash the crystals on the filter paper with a small amount of a cold mixture of isopropanol/diethyl ether (e.g., 1:2 v/v), followed by a wash with cold diethyl ether. Causality Note: Washing with a cold solvent removes any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

-

Drying: Transfer the crystalline product to a pre-weighed watch glass and dry under vacuum to a constant weight to remove all traces of solvent.

Caption: Experimental workflow for the purification of 2-Amino-2-methylpropane HCl.

Post-Purification Quality Control: A Self-Validating System

The success of the purification must be verified through rigorous analysis. The following tests provide a self-validating system to confirm the purity of the isolated this compound.

| Analytical Method | Purpose | Expected Result for High-Purity Product |

| Melting Point | Assess purity and identity. | Sharp melting point, close to the literature value of ~291°C (dec.).[4] |

| ¹H NMR | Confirm chemical structure and absence of impurities. | Clean spectrum with peaks corresponding only to the tert-butyl and amine protons, integrated in the correct ratio. Absence of peaks from solvents or by-products. |

| HPLC | Quantify purity and detect trace impurities. | A single, sharp peak for the main component, with purity typically >99.0%.[5][6] |

| Appearance | Visual inspection for contaminants. | White to off-white crystalline solid.[4] |

Conclusion

The protocol detailed in this application note provides a robust, reliable, and scalable method for the purification of crude this compound. By understanding the principles of recrystallization and solvent selection, and by implementing rigorous in-process and post-purification analytical controls, researchers can confidently produce high-purity material essential for demanding applications in drug discovery and chemical development. The emphasis on the causality behind each step empowers the scientist to troubleshoot and adapt the protocol as needed, ensuring consistent and successful outcomes.

References

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

- Google Patents. (1967). Process for the purification of amines. (U.S. Patent No. 3,337,630A).

-

Royal Society of Chemistry. (n.d.). Preparation of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

- Google Patents. (2013). Amino acid methyl ester hydrochloride preparation. (Chinese Patent No. CN103224437A).

-

U.S. Environmental Protection Agency. (n.d.). Robust Summaries & Test Plan: 2-amino-2-methylpropanol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-methylpropanenitrile hydrochloride. Retrieved from [Link]

-

Scribd. (n.d.). Prep of 2 Chloro 2 Methylpropane. Retrieved from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

- Google Patents. (1992). Method for crystallization of amino acids. (U.S. Patent No. 5,118,815A).

-

National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-amino-2-methylpropanol. Retrieved from [Link]

-

ScholarWorks@UMass Amherst. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Impurity profile of amino acids? Retrieved from [Link]

-

Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. polypeptide.com [polypeptide.com]

- 4. This compound | 10017-37-5 [chemicalbook.com]

- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-2-methylpropane(75-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Buffer Strategies Using 2-Amino-2-methylpropane Hydrochloride

Technical Guide for HPLC, Ion-Pairing, and Synthetic Chemistry

Abstract & Core Utility

2-Amino-2-methylpropane hydrochloride (also known as tert-butylamine hydrochloride or

This guide details the preparation, validation, and application of

Physicochemical Profile & Mechanism

To use this reagent effectively, one must understand its thermodynamic behavior.[1] The high pKa (approx. 10.68) makes it an excellent buffer for basic mobile phases, allowing for the retention of basic analytes in their neutral form or ion-pairing with acidic analytes.[1]

Table 1: Critical Physicochemical Properties

| Property | Value | Implication for Protocol |

| Formula | Stoichiometry: 1:1 Amine to HCl | |

| MW | 109.60 g/mol | Calculation basis for molarity |

| pKa (25°C) | ~10.68 | Effective Buffering Range: pH 9.5 – 11.5 |

| Solubility | High (Water, Ethanol) | Easy stock solution preparation |

| UV Cutoff | < 210 nm | Suitable for low-UV HPLC detection |

| Steric Bulk | High (Trimethyl group) | Reduces hydrogen bonding with silanols |

Mechanism: The "Steric Shield" Effect

In standard silica-based HPLC columns, residual silanol groups (

-

Linear Amines (e.g., Triethylamine): Block silanols but can be difficult to remove.[1]

-

2-Amino-2-methylpropane: The bulky methyl groups surrounding the nitrogen create a "steric shield."[1] This prevents the amine from binding too irreversibly to the column while effectively competing for silanol sites, resulting in sharper peaks for basic drugs.

Decision Matrix: When to Use This Buffer

Not all amine buffers are interchangeable.[1] Use the following logic flow to determine if

Figure 1: Decision matrix for selecting 2-Amino-2-methylpropane HCl based on pH and detection mode.

Protocol: Preparation of 50 mM Buffer (pH 10.5)

Context: This protocol creates a mobile phase suitable for Reverse-Phase HPLC (RP-HPLC) with UV detection.[1]

Note on Counter-ions: Because we start with the Hydrochloride salt (

Materials Required

-

This compound (Purity >98%)[1]

-

Milli-Q Water (18.2 MΩ[1]·cm)

-

1.0 M Sodium Hydroxide (NaOH) solution (HPLC Grade)

-

0.45 µm Nylon Membrane Filter

-

Calibrated pH Meter[1]

Step-by-Step Procedure

-

Calculation:

-

Target Concentration: 50 mM

-

Target Volume: 1.0 L

-

Mass required =

[1]

-

-

Dissolution:

-

Weigh 5.48 g of this compound.[1]

-

Transfer to a 1 L beaker.

-

Add approx. 900 mL of Milli-Q water.

-

Stir magnetically until completely dissolved (Solution will be acidic, approx pH 5-6).

-

-

pH Adjustment (The Critical Step):

-

Place the calibrated pH probe into the stirring solution.

-

Slowly add 1.0 M NaOH dropwise.[1]

-

Observation: As you approach pH 10, the resistance to pH change will increase (buffering region).

-

Continue adding NaOH until pH 10.50 ± 0.05 is reached.

-

-

Final Volume & Filtration:

-

Storage:

-

Store in borosilicate glass. Shelf life: 1 week at 4°C. (Amines can absorb atmospheric

over time, shifting pH).[1]

-

Application: Ion-Pair Chromatography (IPC)[1][6]

Objective: Separate short-chain nucleotides or acidic drugs that elute in the void volume on standard C18 columns.

Mechanism:

The tert-butylammonium cation (

Experimental Conditions:

-

Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 50 mM

-BuNH -

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 20 min.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.

Why it works: The bulky tert-butyl group prevents the formation of "stacks" or aggregates often seen with tetrabutylammonium (TBA), leading to unique selectivity for steric isomers.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Baseline Drift (UV) | Amine oxidation or impurity | Use fresh buffer; Ensure HPLC grade salt.[1] |

| Precipitation | High % Organic with Salt | Do not exceed 80% ACN when using 50 mM buffer.[1] |

| pH Shift | Cap tightly; Remake buffer if pH shifts > 0.1 units.[1] | |

| High Backpressure | Salt precipitation in pump | Flush system with 90:10 Water:MeOH after use.[1] |

Workflow Visualization

Figure 2: Step-by-step preparation workflow for 50 mM t-Butylamine Buffer.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66099, this compound.[1] Retrieved from [Link][1][2]

-

Jagota, N. K., et al. (1996). Ion chromatography of amylamine and tert-butylamine in pharmaceuticals.[1][3] Journal of Chromatography A, 739(1-2), 343-349.[1][3] Retrieved from [Link]

- McCalley, D. V. (2010).Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Contextual grounding on amine buffers).

Sources

- 1. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]